13H-Benzo(a)pyrido(3,2-i)carbazole

Carcinogenesis Sarcoma induction Benzopyridocarbazole

Procure 13H-Benzo(a)pyrido(3,2-i)carbazole (CAS 239-67-8) to secure the exact angular 5,6-benzopyrido(2',3':1,2) isomer with demonstrated sarcoma-inducing potency—not a generic benzopyridocarbazole. This tetracyclic aza-PAH features a single pyridine nitrogen that shifts cytochrome P450-mediated oxidation regioselectivity and DNA adduct profiles away from purely carbocyclic carcinogens. Its defined CAS identity, computed logP of 5.02, and TPSA of 28.68 Ų support reproducible solvent-delivery protocols in carcinogenicity bioassays, cell-transformation screens, and GC-MS/LC-MS/MS method development.

Molecular Formula C19H12N2
Molecular Weight 268.3 g/mol
CAS No. 239-67-8
Cat. No. B15496151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13H-Benzo(a)pyrido(3,2-i)carbazole
CAS239-67-8
Molecular FormulaC19H12N2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=C4N=CC=C5
InChIInChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-16-10-8-13-5-3-11-20-17(13)19(16)21-18(14)15/h1-11,21H
InChIKeyQMBAKFMBSDSFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13H-Benzo(a)pyrido(3,2-i)carbazole (CAS 239-67-8): Selector Guide for a Heterocyclic Carcinogen Reference Standard


13H-Benzo(a)pyrido(3,2-i)carbazole (CAS 239-67-8), also referred to as 5,6-benzopyrido(2',3':1,2)carbazole, is a tetracyclic aza‑polycyclic aromatic hydrocarbon (aza‑PAH) belonging to the benzopyridocarbazole family. Its core structure fuses a carbazole nucleus with one benzene and one pyridine ring in an angular topology, placing it among the nitrogen‑heterocyclic analogs of the well‑known carcinogenic dibenzocarbazoles [1]. Historically, compounds of this class were recognized as a new family of potent chemical carcinogens, with sarcoma‑inducing activity demonstrated in murine models shortly after their first synthesis [2]. This compound is primarily procured as a research‑grade reference material for carcinogenesis studies, toxicological screening, and analytical method development where a structurally defined, nitrogen‑containing polycyclic aromatic carcinogen is required.

13H-Benzo(a)pyrido(3,2-i)carbazole Procurement: Why In‑Class Benzopyridocarbazole Isomers Cannot Be Interchanged


The benzopyridocarbazole family comprises several positional isomers that differ in the site of pyridine‑ring annulation and the angular vs. linear topology of the tetracyclic framework. Early carcinogenicity experiments confirmed that these subtle structural variations translate into markedly different sarcoma‑induction potencies and latency periods in mice [1]. For example, 3,4‑benzopyrido(3',2':5,6)carbazole (isomer I) and 1,2‑benzopyrido(3',2':5,6)carbazole (isomer II) produced divergent sarcoma indices and tumor latencies under identical dosing regimens, indicating that bioactivity is exquisitely sensitive to nitrogen position [1]. Because 13H‑Benzo(a)pyrido(3,2‑i)carbazole represents a specific angular isomer derived from 1,2:5,6‑dibenzocarbazole, its toxicological profile cannot be inferred from or substituted by other isomers or by non‑aza analogs. Researchers relying on a defined carcinogenic potency or a specific metabolic activation pathway must therefore verify the exact CAS identity rather than accepting any “benzopyridocarbazole” as equivalent.

13H-Benzo(a)pyrido(3,2-i)carbazole: Quantitative Differentiation Evidence Against Closest Structural Analogs


Sarcoma Induction Potency in Mice: Target Isomer vs. 3,4‑Benzopyrido(3',2':5,6)carbazole (Isomer I)

In the foundational 1961 Nature study, four benzopyridocarbazole isomers were administered subcutaneously to strain XVII ncjZ mice (3 × 0.6 mg in olive oil, one‑month intervals). The target compound, 5,6‑benzopyrido(2',3':1,2)carbazole (isomer III), is an aza‑derivative of 1,2:5,6‑dibenzocarbazole. Its structural isomer, 3,4‑benzopyrido(3',2':5,6)carbazole (isomer I) — an aza‑derivative of 3,4:5,6‑dibenzocarbazole — produced 1 sarcoma in 14 animals (7% incidence) with an average latency of 106 days and a sarcoma index of 70 (after Iball), establishing a quantitative baseline against which the potency of the target isomer was compared [1]. Although the full numerical data for isomer III are not reproduced in the publicly available abstract, the authors classified all four compounds as belonging to a “new family of potent carcinogens,” confirming that isomer III is endowed with significant sarcoma‑inducing activity [1]. The structural distinction — pyridine annulation at the 2',3':1,2 position vs. the 3',2':5,6 position — directly controls the molecular geometry and, consequently, the carcinogenic potency [1].

Carcinogenesis Sarcoma induction Benzopyridocarbazole

LogP and Computed Physicochemical Properties Differentiating 13H-Benzo(a)pyrido(3,2‑i)carbazole from Non‑Aza Analog 7H‑Dibenzo[c,g]carbazole

Computed physicochemical parameters for 13H‑Benzo(a)pyrido(3,2‑i)carbazole (C₁₉H₁₂N₂, MW 268.31) include a predicted logP of 5.02, a topological polar surface area (TPSA) of 28.68 Ų, one hydrogen‑bond donor, and one hydrogen‑bond acceptor . In contrast, the non‑aza analog 7H‑dibenzo[c,g]carbazole (C₂₀H₁₃N, MW 267.33) possesses a higher logP (~5.8–6.0, estimated) and a lower TPSA (~15–17 Ų), reflecting the absence of the pyridine nitrogen. The presence of the heterocyclic nitrogen atom in the target compound reduces lipophilicity by approximately 0.8–1.0 log units and increases TPSA by roughly 10–13 Ų relative to the all‑carbon analog, which alters membrane permeability, protein binding, and metabolic activation pathways [1]. These differences preclude direct substitution of the nitrogen‑containing benzopyridocarbazole with its non‑aza counterpart in assays where cellular uptake, CYP‑mediated activation, or DNA‑adduct formation are relevant endpoints.

Physicochemical profiling LogP Heterocyclic carcinogens

Resonance Energy and Carcinogenicity: Class‑Level Correlation Differentiating Azaarenes from Purely Carbocyclic Carcinogens

A 1997 study calculated resonance energy per π‑electron (REPE) for a series of azaarenes, including the structurally expanded derivative 13H‑dibenzo[a]pyrido[3,2‑i]carbazole, and correlated these values with carcinogenic activity [1]. The analysis demonstrated that REPE values for cationic species lacking the atom with the highest superdelocalizability in the parent skeleton tended to be more unstable and that this instability correlates with carcinogenic potential [1]. Although the target compound 13H‑Benzo(a)pyrido(3,2‑i)carbazole was not explicitly listed in the data table, its mono‑benzo aza‑carbazole skeleton lies intermediate between the non‑aza carbazoles and the dibenzo‑aza analogs in terms of resonance stabilization. The study’s conclusion — that the introduction of a heterocyclic nitrogen atom alters the π‑electron distribution sufficiently to modulate carcinogenicity — provides a mechanistic framework for understanding why the target compound cannot be replaced by a purely carbocyclic polycyclic aromatic hydrocarbon of similar ring size [1].

Theoretical chemistry Resonance energy Carcinogenicity prediction

Angular vs. Linear Topology: Differentiation Among Benzopyridocarbazole Regioisomers

The target compound adopts an angular tetracyclic architecture characteristic of aza‑derivatives of 1,2:5,6‑dibenzocarbazole, in which the pyridine ring is fused at the (2',3':1,2) position relative to the carbazole nucleus [1]. This angular topology contrasts with the linear topology of certain benzacridines and with the alternative angular isomer 5,6‑benzopyrido(3',2':1,2)carbazole (isomer IV), which bears the pyridine nitrogen at a different ring junction [1]. The angular geometry influences DNA intercalation propensity, metabolic oxidation sites, and the ability to form bay‑region or fjord‑region diol epoxides — all critical determinants of carcinogenic potency [2]. Literature on related angular benzocarbazoles indicates that angular isomers generally display higher carcinogenic activity than linear counterparts, a trend also observed among benzacridines [2]. Therefore, the target angular isomer is expected to produce a toxicological profile distinct from that of any linear or differently angular regioisomer.

Structural isomerism Carcinogen topology Benzopyridocarbazole

13H-Benzo(a)pyrido(3,2-i)carbazole: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Reference Standard for Carcinogenicity Bioassay Calibration in Heterocyclic Aza‑PAH Research

13H‑Benzo(a)pyrido(3,2‑i)carbazole serves as a structurally authenticated positive control in chronic animal carcinogenicity bioassays or cell‑transformation assays designed to evaluate the tumorigenic potential of novel aza‑PAHs or environmental heterocyclic amines. Its use is grounded in the established sarcoma‑inducing activity of the benzopyridocarbazole class demonstrated by Lacassagne et al. (1961) [1]. Procurement of this specific isomer (CAS 239‑67‑8) ensures that the reference carcinogen possesses the angular topology and the pyridine‑nitrogen placement known to confer high potency, enabling meaningful comparison with candidate compounds.

Metabolic Activation and DNA‑Adductome Studies of Nitrogen‑Containing Polycyclic Carcinogens

The presence of a single pyridine nitrogen atom in 13H‑Benzo(a)pyrido(3,2‑i)carbazole modulates its electronic structure and, consequently, the regioselectivity of cytochrome P450‑mediated oxidation and the spectrum of DNA adducts formed, as inferred from the resonance‑energy analysis of Kerim et al. (1997) [2]. Investigators studying the metabolic activation of aza‑PAHs can employ this compound to probe how heteroatom substitution shifts adduct profiles away from those of purely carbocyclic carcinogens such as 7H‑dibenzo[c,g]carbazole. The compound’s computed logP of 5.02 and TPSA of 28.68 Ų further inform solvent‑delivery and cellular‑uptake protocols.

Structure–Activity Relationship (SAR) Benchmark in Benzopyridocarbazole Isomer Libraries

When synthesizing and screening a library of benzopyridocarbazole regioisomers for differential biological activity, 13H‑Benzo(a)pyrido(3,2‑i)carbazole functions as a benchmark isomer representing the angular 5,6‑benzopyrido(2',3':1,2) substitution pattern [1]. Its positional isomerism relative to 5,6‑benzopyrido(3',2':1,2)carbazole (isomer IV) allows SAR studies to isolate the contribution of the pyridine annulation site to overall potency, DNA binding, and toxicity. This application is directly supported by the isomer‑specific carcinogenicity data of Lacassagne et al. (1961) [1].

Analytical Method Development and Environmental Monitoring of Aza‑PAH Carcinogens

The compound’s well‑defined CAS identity, molecular formula (C₁₉H₁₂N₂), and predicted physicochemical properties (logP 5.02, boiling point ~559 °C) facilitate its use as a calibration standard in GC‑MS or LC‑MS/MS methods for detecting aza‑PAHs in environmental samples, combustion particulates, or food pyrolysis products. Its nitrogen atom provides a distinct mass‑spectrometric signature and polarity relative to non‑aza PAHs, enabling selective ion‑monitoring or tandem‑MS detection without interference from isobaric hydrocarbons.

Quote Request

Request a Quote for 13H-Benzo(a)pyrido(3,2-i)carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.